

# Physicochemical Properties of 3-Chlorohexane: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chlorohexane

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This technical guide provides a comprehensive overview of the boiling and melting points of **3-Chlorohexane**. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a conceptual framework illustrating the key factors influencing these properties in haloalkanes.

## Physicochemical Data of 3-Chlorohexane

The boiling and melting points are critical physical constants for the characterization and application of **3-Chlorohexane** in research and development. A summary of these properties is presented below.

Property	Value	Source(s)
Boiling Point	123-125 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	-35.1 °C (estimate)	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is fundamental for verifying the purity and identity of a chemical substance. The following section details established methodologies for

these measurements.

## Experimental Protocol 1: Boiling Point Determination (Capillary Method)

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath with stirrer)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- A small amount of **3-Chlorohexane** is placed into the fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube or oil bath.
- The heating bath is heated gently and uniformly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air and then the vapor of the liquid.

- The heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.  
[5][6][7] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

## Experimental Protocol 2: Melting Point Determination (Capillary Method)

For compounds that are solid at or near room temperature, the capillary method is a standard technique for determining the melting point range. Since **3-Chlorohexane** has a very low estimated melting point, this procedure would require a suitable low-temperature apparatus.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with a suitable low-temperature bath or a commercial melting point apparatus with cooling capabilities)
- Thermometer
- Capillary tubes (sealed at one end)

Procedure:

- A small, finely powdered sample of the solidified compound is packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
- The assembly is placed in the melting point apparatus.
- The apparatus is cooled to a temperature well below the expected melting point.
- The temperature is then raised slowly and steadily (typically 1-2 °C per minute) near the expected melting point.

- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1][2][8]

## Experimental Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions such as melting and boiling are accompanied by a change in enthalpy, which is detected by the instrument as a peak in the heat flow curve.[9][10]

Apparatus:

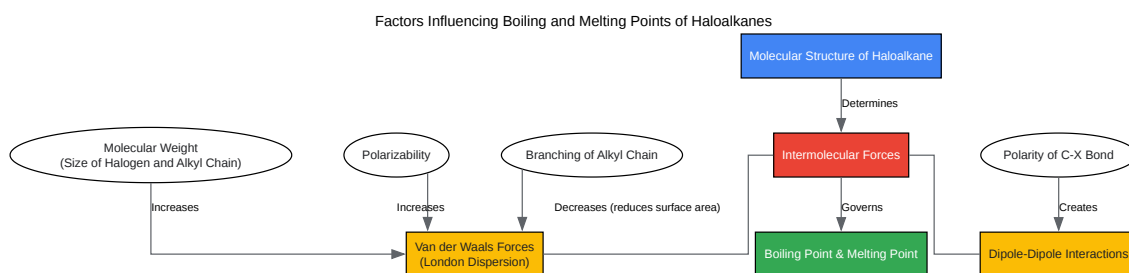
- Differential Scanning Calorimeter

Procedure:

- A small, accurately weighed amount of **3-Chlorohexane** is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- A temperature program is initiated, typically involving a controlled heating rate.
- For melting point determination, the onset temperature of the endothermic peak corresponds to the melting point.
- For boiling point determination, the measurement is typically performed in a sealed pan with a pinhole to allow for vapor escape. The onset of the sharp endothermic peak corresponds to the boiling point.[11]

## Conceptual Framework for Physicochemical Properties of Haloalkanes

The boiling and melting points of haloalkanes like **3-Chlorohexane** are governed by the nature and strength of intermolecular forces. The following diagram illustrates the key structural factors that influence these properties.



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Caption: Logical relationship of factors influencing haloalkane properties.

This diagram illustrates that the molecular structure of a haloalkane dictates the types and strengths of its intermolecular forces.[3] For non-polar molecules, London dispersion forces are the primary intermolecular interaction, and their strength increases with molecular weight and polarizability.[4] Increased branching in the alkyl chain leads to a more compact molecular shape, which reduces the surface area for intermolecular contact and thus weakens the van der Waals forces, resulting in a lower boiling point.[3][6] The polarity of the carbon-halogen bond introduces dipole-dipole interactions, which also contribute to the overall intermolecular forces.[3] The collective strength of these van der Waals and dipole-dipole forces determines the energy required to overcome them, which is manifested as the boiling and melting points of the substance.[2][7] Generally, for a given alkyl group, the boiling point increases with the

increasing atomic weight of the halogen ( $I > Br > Cl > F$ ) due to stronger London dispersion forces.[3][8]

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